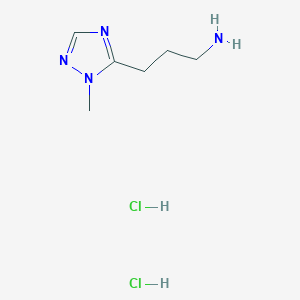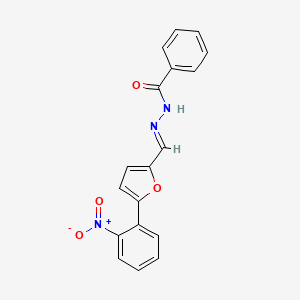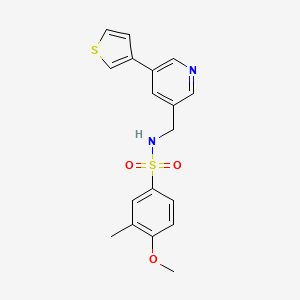![molecular formula C30H28N8O B2525387 4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one CAS No. 902290-56-6](/img/structure/B2525387.png)
4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C30H28N8O and its molecular weight is 516.609. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereochemical Analysis and Molecular Structures
Research into similar complex molecular structures has utilized single crystal X-ray diffraction to unambiguously establish relative configurations within such compounds. For instance, studies on substituted 2-Aminobicyclo and 2-Aminobicyclo derivatives, which share structural motifs with the compound , have provided insights into their crystal structures and stereochemical assignments (Christensen et al., 2011). These findings highlight the importance of detailed structural analysis in understanding the properties and potential applications of complex molecules.
Sigma Ligands and Neuroreceptor Affinity
Compounds with phenylpiperazine components have been synthesized and evaluated for their high affinity for sigma 1 and sigma 2 binding sites, along with their interactions with serotonin, dopamine, and adrenergic receptors (Perregaard et al., 1995). Such research underlines the potential of structurally complex molecules in the development of neuroactive drugs, suggesting possible areas of application for the target compound in neurological or psychiatric disorder treatments.
Anticonvulsant Activity of Hybrid Compounds
Investigations into hybrid molecules combining chemical fragments of known antiepileptic drugs have revealed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015). This research avenue suggests the potential application of the target compound in developing new treatments for epilepsy and other seizure-related disorders.
Antimicrobial and Tuberculostatic Activities
Phenylpiperazine derivatives have been synthesized and evaluated for their antimicrobial and tuberculostatic activities, indicating the utility of such compounds in combating bacterial infections and tuberculosis (Foks et al., 2004). The structural complexity of the compound could similarly lend itself to applications in the development of novel antimicrobial agents.
Inhibition of Tubulin Polymerization and Anticancer Activity
Derivatives of tricyclic heterocycles, including phenylpiperazine methanones, have shown potent antiproliferative properties and the ability to inhibit tubulin polymerization, suggesting their potential as cancer therapeutics (Prinz et al., 2017). This area of research could be relevant for the target compound, given its structural complexity and potential for bioactivity.
Eigenschaften
IUPAC Name |
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N8O/c39-27(36-20-18-35(19-21-36)23-12-5-2-6-13-23)17-9-16-26-32-33-30-37(26)25-15-8-7-14-24(25)29-31-28(34-38(29)30)22-10-3-1-4-11-22/h1-6,10-13,24-25,28-29,31,34H,7-9,14-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOOSFCZJVDTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)
![3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2525317.png)


![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)


